![molecular formula C23H21N3O6S2 B2718560 (Z)-ethyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-40-4](/img/structure/B2718560.png)
(Z)-ethyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
The compound contains several functional groups including an ethyl group, a methoxy group, a naphthoyl group, an imino group, a sulfamoyl group, and a benzo[d]thiazol group. These groups can confer a variety of properties to the compound, depending on their arrangement and interactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxy group could be introduced via a methylation reaction . The naphthoyl group could be formed through a cyclization reaction . The exact synthesis would depend on the desired configuration and the starting materials available .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthoyl and benzo[d]thiazol groups would form aromatic ring systems, which could participate in pi stacking interactions. The ethyl and methoxy groups would provide some steric bulk, potentially influencing the overall shape of the molecule .Chemical Reactions Analysis
The compound could participate in a variety of chemical reactions, depending on the conditions. The methoxy group could undergo demethylation, while the imino group could participate in condensation reactions. The sulfamoyl group could act as a leaving group in nucleophilic substitution reactions .Scientific Research Applications
Optical Applications
The compound’s optical properties make it intriguing for various applications. Researchers have explored its potential in the following areas:
Single Crystal Growth: The organic aromatic 4-methoxy-2-nitroaniline single crystal, a derivative of the compound, has been successfully grown using the slow evaporation method. X-ray diffraction (XRD) analyses reveal that the crystal belongs to an orthorhombic system with specific unit cell parameters . Investigating the growth and properties of this compound could lead to novel optical devices.
Nonlinear Optical (NLO) Materials: Organic compounds with delocalized π electrons exhibit strong nonlinearity. In photonic applications, scientists seek new NLO materials for holographic imaging, integrated optics, frequency conversion, and optical data storage. The compound’s polarized structure and electron donor-acceptor arrangement make it a candidate for NLO applications .
Chemical Synthesis and Characterization
Understanding the compound’s synthesis and structure is essential for its applications:
Synthesis: The compound can be synthesized from kresoxy-methyl in the presence of acetone, followed by slow evaporation. This method yields the desired product, which can then be characterized using various spectroscopic techniques .
Rotamerization Studies: Another methoxy-substituted compound, 4-(3-methoxy-2-hydroxybenzylidene-amino) phenol, has been synthesized and characterized. Its UV-induced –OCH3 rotamerization behavior could have implications for molecular switches or photoresponsive materials .
Future Directions
properties
IUPAC Name |
ethyl 2-[2-(3-methoxynaphthalene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6S2/c1-3-32-21(27)13-26-18-9-8-16(34(24,29)30)12-20(18)33-23(26)25-22(28)17-10-14-6-4-5-7-15(14)11-19(17)31-2/h4-12H,3,13H2,1-2H3,(H2,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJDRUCWVJERMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate |
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